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molecular formula C6H10F3NO B8332943 4,4,4-Trifluoro-3,3-dimethylbutanamide CAS No. 1454690-73-3

4,4,4-Trifluoro-3,3-dimethylbutanamide

Cat. No. B8332943
M. Wt: 169.14 g/mol
InChI Key: XQYBEKWNQIAKEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09334267B2

Procedure details

Treat a 0° C. solution of 4,4,4-trifluoro-3,3-dimethylbutanoic acid [See: US2010/0240663] (17 g, 100 mmol) in acetonitrile (200 mL) with 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (23 g, 120 mmol) and 1-hydroxybenzotriazole (16.2 g, 120 mmol), stir at 0° C. for 2 h, treat with concentrated ammonia in water (25 wt %, 15 mL), allow to warm to RT and stir overnight. Remove the organics under reduced pressure, dissolve the residue in EtOAc, and wash with saturated. NaHCO3, then brine, dry over MgSO4, and concentrate to dryness. Treat the material with pet ether, collect the solid via filtration and dry to afford the title compound (13 g, 77% yield). 1H NMR (400 MHz, DMSO-d6): δ 7.46 (s, 1H), 6.93 (s, 1H), 2.19 (s, 2H), 1.18 (s, 6H).
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
16.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Yield
77%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:11])([F:10])[C:3]([CH3:9])([CH3:8])[CH2:4][C:5](O)=[O:6].Cl.C[N:14](C)CCCN=C=NCC.ON1C2C=CC=CC=2N=N1.N>C(#N)C.O>[F:1][C:2]([F:11])([F:10])[C:3]([CH3:9])([CH3:8])[CH2:4][C:5]([NH2:14])=[O:6] |f:1.2|

Inputs

Step One
Name
Quantity
17 g
Type
reactant
Smiles
FC(C(CC(=O)O)(C)C)(F)F
Name
Quantity
23 g
Type
reactant
Smiles
Cl.CN(CCCN=C=NCC)C
Name
Quantity
16.2 g
Type
reactant
Smiles
ON1N=NC2=C1C=CC=C2
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
15 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stir at 0° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to RT
STIRRING
Type
STIRRING
Details
stir overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Remove the organics under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
dissolve the residue in EtOAc
WASH
Type
WASH
Details
wash with saturated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
NaHCO3, then brine, dry over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrate to dryness
ADDITION
Type
ADDITION
Details
Treat the material with pet ether
CUSTOM
Type
CUSTOM
Details
collect the solid
FILTRATION
Type
FILTRATION
Details
via filtration
CUSTOM
Type
CUSTOM
Details
dry

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC(C(CC(=O)N)(C)C)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 13 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 76.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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